3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C10H13N3S |
|---|---|
Molecular Weight |
207.30 g/mol |
IUPAC Name |
5-(5-ethylthiophen-2-yl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H13N3S/c1-3-7-4-5-8(14-7)9-6(2)10(11)13-12-9/h4-5H,3H2,1-2H3,(H3,11,12,13) |
InChI Key |
BFYUUWMYYJAVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=C(C(=NN2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-ethylthiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The incorporation of thiophene moieties into pyrazole structures has been shown to enhance their biological activity. For instance, compounds similar to 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine have demonstrated inhibitory effects on cancer cell proliferation by inducing apoptosis in various cancer cell lines. Research has focused on the mechanism of action, which often involves the modulation of signaling pathways associated with cell survival and apoptosis .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The presence of the ethylthiophene group is believed to contribute to this activity by enhancing membrane permeability or interfering with metabolic pathways in microbial cells .
Agrochemicals
Pesticide Development
In the field of agrochemicals, 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine has potential applications as a pesticide. Pyrazole derivatives are known for their insecticidal properties, and modifications to their structure can lead to improved efficacy against specific pests. Research is ongoing to evaluate the effectiveness of this compound in controlling agricultural pests while minimizing environmental impact .
Materials Science
Polymer Chemistry
The compound's unique chemical structure allows it to be utilized in polymer chemistry, particularly in the development of functionalized polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the incorporation of heterocyclic compounds like pyrazoles. Investigations into the synthesis of polymer composites containing 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine are exploring their potential applications in coatings and advanced materials .
Case Studies
Mechanism of Action
The mechanism of action of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Substituent Variations
The pyrazol-5-amine scaffold is versatile, with substituents significantly influencing reactivity, solubility, and biological activity. Key analogs include:
Key Observations :
- Thiophene vs. Phenyl : The thiophene group in the target compound introduces sulfur, which may enhance π-stacking interactions and metabolic stability compared to phenyl-substituted analogs .
- Solubility Modifiers : Methoxy groups (e.g., in ) improve aqueous solubility, whereas ethyl or methyl groups may prioritize membrane permeability.
Physicochemical Properties
- Melting Points : Analogs such as 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine exhibit melting points around 98–99°C (unpurified, similar to ), while methoxy-substituted derivatives (e.g., ) may have higher melting points due to hydrogen bonding .
- Chromatographic Behavior : RP-HPLC retention times (e.g., 11.34 min in method A for ) suggest moderate polarity, comparable to the target compound .
Biological Activity
3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine, identified by its CAS number 1319671-78-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including synthesis methods, mechanisms of action, and case studies.
- Molecular Formula : C₁₀H₁₃N₃S
- Molecular Weight : 207.30 g/mol
- CAS Number : 1319671-78-7
Synthesis and Characterization
The synthesis of 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine involves multi-step reactions that typically include the formation of the pyrazole ring followed by substitution reactions with ethylthiophene derivatives. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine. For instance, a series of related compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, it is hypothesized that its structural analogs may possess similar properties due to the presence of the pyrazole moiety, which is known for its bioactivity against microbial strains .
Anticancer Potential
Research has indicated that pyrazole derivatives can act as inhibitors of various kinases involved in cancer progression. A study highlighted that structural modifications in pyrazole compounds significantly influenced their efficacy as CDK (cyclin-dependent kinase) inhibitors. Although specific data on 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine's anticancer activity is scarce, its structural characteristics suggest potential for similar mechanisms .
The precise mechanism by which 3-(5-Ethylthiophen-2-YL)-4-methyl-1H-pyrazol-5-amine exerts its biological effects is not fully elucidated. However, compounds in this class often interact with key molecular targets such as enzymes involved in cell signaling pathways. For example, they may inhibit kinases or other enzymes critical for cellular proliferation and survival .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated a series of pyrazole derivatives for antimicrobial activity; some showed weak antibacterial effects. |
| Study 2 | Assessed CDK inhibitory activities; modifications in structure led to varied potency against cancer cell lines. |
| Study 3 | Evaluated the interaction of pyrazole compounds with bacterial enzymes; suggested potential for antibiotic development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
